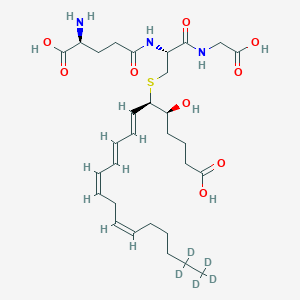![molecular formula C9H13ClO3 B564397 Cloruro de 1,4-dioxaspiro[4.5]decano-8-carbonilo CAS No. 100860-80-8](/img/structure/B564397.png)
Cloruro de 1,4-dioxaspiro[4.5]decano-8-carbonilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dioxaspiro[4.5]decane-8-carbonyl chloride: is a chemical compound with the molecular formula C10H15ClO3 It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom
Aplicaciones Científicas De Investigación
Chemistry: 1,4-Dioxaspiro[4.5]decane-8-carbonyl chloride is used as an intermediate in organic synthesis. It is a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize potential drug candidates. Its unique structure allows for the exploration of new pharmacophores and the development of novel therapeutic agents.
Industry: In the chemical industry, 1,4-dioxaspiro[4.5]decane-8-carbonyl chloride is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for the synthesis of polymers and other advanced materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,4-Dioxaspiro[4.5]decane-8-carbonyl chloride can be synthesized through a multi-step process. One common method involves the reaction of 1,4-dioxaspiro[4.5]decane with thionyl chloride (SOCl2) under reflux conditions. The reaction typically proceeds as follows: [ \text{1,4-Dioxaspiro[4.5]decane} + \text{SOCl}_2 \rightarrow \text{1,4-Dioxaspiro[4.5]decane-8-carbonyl chloride} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of 1,4-dioxaspiro[4.5]decane-8-carbonyl chloride may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1,4-Dioxaspiro[4.5]decane-8-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines or alcohols to form corresponding amides or esters.
Hydrolysis: In the presence of water, it can hydrolyze to form 1,4-dioxaspiro[4.5]decane-8-carboxylic acid.
Reduction: It can be reduced to form 1,4-dioxaspiro[4.5]decane-8-methanol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Hydrolysis Conditions: Aqueous acidic or basic conditions
Major Products:
Amides and Esters: Formed from substitution reactions
1,4-Dioxaspiro[4.5]decane-8-carboxylic acid: Formed from hydrolysis
1,4-Dioxaspiro[4.5]decane-8-methanol: Formed from reduction
Mecanismo De Acción
The mechanism of action of 1,4-dioxaspiro[4.5]decane-8-carbonyl chloride depends on the specific reactions it undergoes. For example, in substitution reactions, the carbonyl chloride group acts as an electrophile, reacting with nucleophiles to form new bonds. The spiro structure provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions.
Comparación Con Compuestos Similares
- 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid
- 1,4-Dioxaspiro[4.5]decane-8-methanol
- 1,4-Dioxaspiro[4.5]decane-8-amine
Comparison: 1,4-Dioxaspiro[4.5]decane-8-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which imparts distinct reactivity compared to its analogs. For instance, while 1,4-dioxaspiro[4.5]decane-8-carboxylic acid is more prone to undergo decarboxylation, the carbonyl chloride compound is more reactive towards nucleophiles, making it a versatile intermediate in organic synthesis.
Propiedades
IUPAC Name |
1,4-dioxaspiro[4.5]decane-8-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClO3/c10-8(11)7-1-3-9(4-2-7)12-5-6-13-9/h7H,1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVLYGFZBWJGTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C(=O)Cl)OCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20702630 |
Source


|
| Record name | 1,4-Dioxaspiro[4.5]decane-8-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20702630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100860-80-8 |
Source


|
| Record name | 1,4-Dioxaspiro[4.5]decane-8-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20702630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Phenanthrenemethanol,7-ethenyltetradecahydro-8a-hydroxy-1,4a,7-trimethyl-, [1R-(1,4a,4b,7,8a,10a)]-](/img/structure/B564325.png)



![6-Amino-5-oxohexahydro-5H-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid](/img/structure/B564334.png)


